PROTAC CDK9 degrader-2

Description

Properties

Molecular Formula |

C39H36N6O10 |

|---|---|

Molecular Weight |

748.7 g/mol |

IUPAC Name |

8-[4-[(5,7-dihydroxy-4-oxo-2-phenylchromen-8-yl)oxymethyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]octanamide |

InChI |

InChI=1S/C39H36N6O10/c46-27-18-29(48)35(36-34(27)28(47)19-30(55-36)22-10-5-4-6-11-22)54-21-23-20-44(43-42-23)17-8-3-1-2-7-14-31(49)40-25-13-9-12-24-33(25)39(53)45(38(24)52)26-15-16-32(50)41-37(26)51/h4-6,9-13,18-20,26,46,48H,1-3,7-8,14-17,21H2,(H,40,49)(H,41,50,51) |

InChI Key |

MRRHEHIWXXJQQL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCCCN4C=C(N=N4)COC5=C(C=C(C6=C5OC(=CC6=O)C7=CC=CC=C7)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to PROTAC CDK9 Degrader-2 (Compound 11c)

This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental evaluation of PROTAC CDK9 degrader-2, also identified as compound 11c. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, medicinal chemistry, and targeted protein degradation.

Core Structure and Properties

This compound is a heterobifunctional molecule designed to induce the selective degradation of Cyclin-Dependent Kinase 9 (CDK9).[1][2] It is composed of three key moieties: a ligand that binds to the target protein (CDK9), a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][2]

-

Target Ligand: The natural product Wogonin serves as the CDK9-binding moiety.[1][2] Wogonin is a flavone that has been identified as a potent and selective inhibitor of CDK9.[3][4][5]

-

E3 Ligase Ligand: The molecule utilizes a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, which is a commonly recruited E3 ligase in the development of PROTACs.[1][2]

-

Linker: A linker connects the Wogonin and CRBN ligands, positioning the target protein and the E3 ligase in proximity to facilitate ubiquitination.[2]

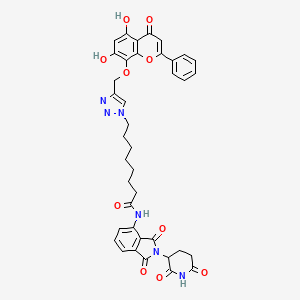

The chemical structure of this compound (compound 11c) is presented below.

Chemical Structure of this compound (Compound 11c)

Caption: 2D structure of this compound.

Mechanism of Action

This compound operates via the proteolysis-targeting chimera (PROTAC) mechanism to induce the degradation of CDK9. This process involves the formation of a ternary complex between the PROTAC molecule, the target protein (CDK9), and the E3 ubiquitin ligase (CRBN).[2] The proximity induced by the PROTAC facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of CDK9. The resulting polyubiquitinated CDK9 is then recognized and degraded by the 26S proteasome.[2]

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound (compound 11c).

Table 1: In Vitro Efficacy

| Parameter | Cell Line | Value | Reference |

| IC50 (72h) | MCF-7 (human breast adenocarcinoma) | 17 µM | [1] |

| IC50 (72h) | L02 (human normal liver cell) | > 100 µM | [1] |

Table 2: Degradation Activity

| Target Protein | Cell Line | Concentration Range | Observation | Reference |

| CDK9 | MCF-7 | 1-30 µM (24h) | Dose-dependent degradation | [1] |

| Mcl-1 | MCF-7 | 1-30 µM (24h) | Dose-dependent degradation | [1] |

Table 3: Selectivity

| Kinase | Observation in MCF-7 cells | Reference |

| CDK2 | No significant degradation observed | [4] |

| CDK4 | No significant degradation observed | [4] |

| CDK5 | No significant degradation observed | [4] |

| CDK7 | No significant degradation observed | [4] |

| CDK8 | No significant degradation observed | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard procedure for assessing the cytotoxic effects of a compound on cell lines.

-

Cell Seeding: Plate MCF-7 or L02 cells in 96-well plates at a density of 1 × 10^5 cells/well in 0.2 mL of complete medium.[6]

-

Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound (e.g., from 0.1 to 100 µM) for 72 hours.[1]

-

MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.[6]

Western Blot for Protein Degradation

This protocol is used to determine the levels of specific proteins in cell lysates.

-

Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 1, 5, 10, 20, 30 µM) for 24 hours.[1]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against CDK9, Mcl-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative protein levels.

Signaling Pathway and Experimental Workflow

CDK9-Mediated Transcriptional Regulation and its Disruption

CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, leading to transcriptional elongation of various genes, including the anti-apoptotic protein Mcl-1.[7][8][9][10] this compound disrupts this pathway by degrading CDK9, thereby inhibiting the transcription of Mcl-1 and inducing apoptosis in cancer cells.

Caption: CDK9 signaling pathway and its disruption.

Experimental Workflow for Characterization

The following diagram illustrates a typical experimental workflow for the characterization of a PROTAC like CDK9 degrader-2.

Caption: Experimental workflow for PROTAC characterization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Wogonin-based PROTACs against CDK9 and capable of achieving antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wogonin and related natural flavones are inhibitors of CDK9 that induce apoptosis in cancer cells by transcriptional suppression of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Selective CDK9 inhibition overcomes TRAIL resistance by concomitant suppression of cFlip and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of PROTAC CDK9 Degrader-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of PROTAC CDK9 degrader-2, a targeted protein degrader with significant potential in cancer therapy. This document details the scientific rationale, synthetic chemistry, and key experimental evaluations involved in the development of this compound and other notable CDK9 PROTACs.

Introduction to CDK9 as a Therapeutic Target

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation.[1] It forms the catalytic core of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing and enabling productive gene transcription.[2] In many cancers, there is a dependency on the continuous transcription of short-lived anti-apoptotic proteins (e.g., Mcl-1) and oncogenes (e.g., c-Myc).[3][4] Consequently, inhibiting CDK9 has emerged as a promising therapeutic strategy to selectively induce apoptosis in cancer cells.

Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality that, instead of merely inhibiting a target protein, hijacks the cell's own ubiquitin-proteasome system to induce its degradation.[5] This approach can provide advantages over traditional inhibition, including improved selectivity and a more durable biological response.[6]

Discovery of this compound (Compound 11c)

This compound, also identified as compound 11c , is a wogonin-based PROTAC designed to selectively degrade CDK9.[5][7] Wogonin, a natural flavonoid isolated from Scutellaria baicalensis, is a potent and selective inhibitor of CDK9.[7]

The design of compound 11c involved a structure-activity relationship (SAR) study and molecular docking analysis to identify a suitable position on the wogonin scaffold for linker attachment that would not disrupt its binding to the ATP pocket of CDK9.[5] The final construct of compound 11c consists of three key components:

-

Warhead: Wogonin, which binds to the target protein, CDK9.

-

E3 Ligase Ligand: A thalidomide derivative that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[7]

-

Linker: A chemical linker that connects the warhead and the E3 ligase ligand, optimized for ternary complex formation.

A "click chemistry" approach was utilized to synthesize a series of wogonin-based PROTACs, leading to the identification of compound 11c as a potent and selective CDK9 degrader.[5][7]

Synthesis of this compound (Compound 11c)

The synthesis of this compound (11c) involves a multi-step process. The key steps include the modification of the wogonin scaffold to introduce an attachment point for the linker, synthesis of the linker with appropriate functional groups, and finally, the coupling of the wogonin-linker intermediate with the CRBN E3 ligase ligand. The "click chemistry" (a copper-catalyzed azide-alkyne cycloaddition) provides an efficient method for the final conjugation step.

While the specific, step-by-step synthesis protocol with reagents and conditions is detailed in the primary literature by Bian et al. (2018), the general synthetic strategy is outlined below.

General Synthetic Scheme:

-

Functionalization of Wogonin: Introduction of a propargyl group at the 8-position of the wogonin scaffold to serve as the alkyne for the click chemistry reaction.

-

Synthesis of Linker-E3 Ligase Ligand: Synthesis of a linker containing an azide functional group, which is then coupled to the thalidomide-based CRBN ligand.

-

Click Chemistry Conjugation: The propargylated wogonin is reacted with the azide-functionalized linker-CRBN ligand moiety via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to yield the final PROTAC molecule, compound 11c.

Quantitative Data of CDK9 PROTACs

The following tables summarize the key quantitative data for this compound (11c) and other notable CDK9 degraders.

| Compound Name | Warhead (CDK9 Ligand) | E3 Ligase Ligand | DC50 (Degradation) | IC50 (Proliferation) | Cell Line | Reference |

| This compound (11c) | Wogonin | CRBN | ~10-30 µM | 17 µM | MCF-7 | [7][8] |

| B03 | BAY-1143572 | CRBN | 7.62 nM | Not Reported | MOLM-13 (AML) | [4][9] |

| dCDK9-202 | SNS032 | CRBN | 3.5 nM | 8.5 nM | TC-71 | [10][11] |

| CP-07 | LWT-111 (Flavonoid) | CRBN | 43 nM | 62 nM | 22RV1 | [3][12][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of CDK9 PROTACs.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the PROTAC compound or vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.[14]

-

Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.[15]

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.[14][15]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC50 value.

Protein Degradation Analysis (Western Blot)

This technique is used to detect and quantify the levels of specific proteins (e.g., CDK9) in cell lysates.

Protocol:

-

Plate cells and treat with different concentrations of the PROTAC for a specified duration (e.g., 6, 12, 24 hours).

-

Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-CDK9) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the extent of protein degradation relative to the loading control.

Ternary Complex Formation (Co-Immunoprecipitation)

Co-immunoprecipitation (Co-IP) is used to verify the formation of the PROTAC-induced ternary complex (CDK9-PROTAC-E3 Ligase) within the cell.[17]

Protocol:

-

Treat cells with the PROTAC molecule or a vehicle control for a short period (e.g., 2-4 hours).

-

Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clear the lysates with protein A/G beads to reduce non-specific binding.

-

Incubate the cell lysates with an antibody against the target protein (e.g., anti-CDK9) or the E3 ligase component (e.g., anti-CRBN) overnight at 4°C.

-

Add protein A/G magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.[18]

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting, probing for the components of the expected ternary complex (e.g., CDK9, CRBN, and other associated proteins like DDB1). An enhanced signal for the co-precipitated protein in the presence of the PROTAC indicates ternary complex formation.[17]

Mandatory Visualizations

CDK9 Signaling Pathway

References

- 1. Analog-sensitive cell line identifies cellular substrates of CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of novel flavonoid-based CDK9 degraders for prostate cancer treatment via a PROTAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Wogonin-based PROTACs against CDK9 and capable of achieving antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Immunomart [immunomart.com]

- 9. Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Collection - Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. pubcompare.ai [pubcompare.ai]

- 15. broadpharm.com [broadpharm.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PROTAC CDK9 Degrader-2: E3 Ligase Recruitment and Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PROTAC CDK9 degrader-2, focusing on its mechanism of action involving E3 ligase recruitment, and the downstream cellular consequences. This document delves into the quantitative aspects of CDK9 degradation, detailed experimental protocols for its characterization, and the signaling pathways modulated by this targeted protein degradation approach.

Introduction to PROTAC Technology and CDK9 as a Target

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by harnessing the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This ternary complex formation between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. It forms the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing and enabling productive gene transcription. Dysregulation of CDK9 activity is implicated in various cancers, making it an attractive therapeutic target.

"this compound," also referred to as compound 11c, is a selective CDK9 degrader. It utilizes the natural product wogonin as the CDK9-binding ligand and recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce CDK9 degradation.

Quantitative Analysis of CDK9 Degradation

The efficacy of a PROTAC is quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific DC50 and Dmax values for "this compound (compound 11c)" are not extensively reported in publicly available literature, its activity has been described. It has an IC50 of 17 μM in MCF-7 cell lines and selectively degrades CDK9 and its downstream target Mcl-1 in a dose-dependent manner in these cells.

For comparison and to provide a broader context of the potential of CDK9 degraders, the following tables summarize the quantitative data for other notable PROTAC CDK9 degraders.

Table 1: Quantitative Degradation Data for Selected PROTAC CDK9 Degraders

| PROTAC Name | Target Ligand | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Citation |

| dCDK9-202 | SNS032 | CRBN | TC-71 | 3.5 | >99 | |

| PROTAC 2 | Aminopyrazole | CRBN | MiaPaCa2 | 158 ± 6 | ~100 (at 1 µM) | |

| B03 | BAY1143572 | CRBN | Not Specified | 7.62 | Not Specified | |

| PROTAC CDK9 degrader-5 | Not Specified | Not Specified | MV411 | 100 (CDK942), 140 (CDK955) | Not Specified | |

| F3 (dual degrader) | Not Specified | CRBN | PC-3 | 33 | Not Specified |

Table 2: Cellular Activity of Selected PROTAC CDK9 Degraders

| PROTAC Name | Cell Line | IC50 (nM) | Citation |

| This compound (11c) | MCF-7 | 17,000 | |

| dCDK9-202 | TC-71 | 8.5 | |

| F3 (dual degrader) | PC-3 | 120 |

E3 Ligase Recruitment for CDK9 Degradation

The selection of the E3 ligase is a critical aspect of PROTAC design. To date, the vast majority of successful PROTACs, including those targeting CDK9, have utilized either Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligases.

"this compound" recruits the Cereblon (CRBN) E3 ligase. The recruitment of CRBN is mediated by a thalidomide-like ligand incorporated into the PROTAC structure.

While CRBN and VHL are the most commonly used, research is ongoing to expand the repertoire of E3 ligases for targeted protein degradation. This could offer advantages in terms of tissue-specific degradation and overcoming potential resistance mechanisms. Other E3 ligases that have been explored for PROTAC development, although not necessarily for CDK9, include MDM2, cIAP1, DCAF15, RNF114, and KEAP1. Notably, one study identified KEAP1 as the E3 ligase recruited by a piperlongumine-conjugated PROTAC to degrade CDK9.

Signaling Pathways and Experimental Workflows

The degradation of CDK9 has significant downstream consequences on cellular signaling, primarily through the inhibition of transcription of key oncogenes.

CDK9 Signaling Pathway

The following diagram illustrates the central role of CDK9 in transcriptional regulation and how its degradation by a PROTAC impacts downstream signaling.

An In-depth Technical Guide to the Binding Affinity of PROTAC CDK9 Degrader-2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding affinity and degradation potency of various molecules identified as PROTAC CDK9 Degrader-2 and related compounds. It includes quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Binding and Degradation Data

The nomenclature "this compound" has been used in association with several distinct chemical entities. The following tables summarize the available quantitative data for these and other closely related CDK9 degraders to facilitate a clear comparison of their binding affinities and degradation efficiencies.

| Compound Name | Structure/Origin | Target(s) | E3 Ligase Recruited | Assay Type | Cell Line | IC50 | DC50 | Dmax | Reference |

| This compound (compound 11c) | Wogonin-based | CDK9 | Cereblon (CRBN) | Cell Proliferation | MCF-7 | 17 µM | - | - | [1][2] |

| CDK9 | CRBN | Biochemical | - | 523 ± 12 nM | - | - | [3] | ||

| PROTAC 2 | Aminopyrazole-based | CDK9 | Cereblon (CRBN) | Degradation | MiaPaCa2 | - | 158 ± 6 nM | >90% (at 1 µM) | [4][5] |

| dCDK9-202 | SNS-032-based | CDK9 | Cereblon (CRBN) | Degradation | TC-71 | - | 3.5 nM | >99% | [6] |

| CDK9 | CRBN | Cell Growth Inhibition | TC-71 | 8.5 nM | - | - | [6][7] | ||

| TB003 | Proprietary | CDK9 | Cereblon (CRBN) | Kinase Inhibition | - | 5 nM | - | - | [8][9] |

| TB008 | Proprietary | CDK9 | Cereblon (CRBN) | Kinase Inhibition | - | 3.5 nM | - | - | [10][8][9] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are essential for the accurate assessment of PROTAC efficacy and mechanism of action.

Western Blotting for CDK9 Degradation

Western blotting is a fundamental technique to quantify the degradation of a target protein following PROTAC treatment.

-

Cell Culture and Treatment:

-

Cells (e.g., MCF-7, HCT116, TC-71, Malme-3M) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum and 1x penicillin-streptomycin at 37°C and 5% CO2.[3]

-

Cells are seeded in multi-well plates and treated with varying concentrations of the PROTAC degrader or vehicle control (e.g., DMSO) for specified time periods (e.g., 6, 12, 24 hours).[3][11]

-

For mechanistic studies, cells can be pre-treated with a proteasome inhibitor (e.g., 10 µM MG132) or a competitive E3 ligase ligand (e.g., thalidomide) to confirm that degradation is proteasome- and E3 ligase-dependent.[1][6]

-

-

Cell Lysis and Protein Quantification:

-

Following treatment, cells are washed with PBS and lysed on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[3]

-

The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.[3]

-

The total protein concentration in each lysate is determined using a protein assay, such as the BCA Protein Assay, to ensure equal protein loading for electrophoresis.[3]

-

-

Electrophoresis and Blotting:

-

An equal amount of protein (e.g., 20-40 µg) from each sample is loaded into the wells of a polyacrylamide gel (e.g., 4-15% gradient gel).[3]

-

The proteins are separated by size using SDS-PAGE.

-

The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunodetection:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-CDK9) and a loading control (e.g., anti-GAPDH or anti-tubulin) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

The intensity of the bands is quantified using densitometry software (e.g., ImageJ), and the level of the target protein is normalized to the loading control.

-

Cell Viability and Proliferation Assays

These assays are used to determine the cytotoxic or cytostatic effects of the PROTACs.

-

MTT or CellTiter-Glo® Luminescent Cell Viability Assay:

-

Cells are seeded in 96-well plates and treated with a serial dilution of the PROTAC degrader for a specified period (e.g., 72 hours).[2]

-

For the MTT assay, MTT reagent is added to the wells and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then dissolved, and the absorbance is measured.

-

For the CellTiter-Glo® assay, the reagent, which measures ATP levels as an indicator of cell viability, is added to the wells, and the luminescence is measured.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

-

Kinase Inhibition Assays (e.g., Adapta™ Universal Kinase Assay)

These assays are employed to measure the direct inhibitory effect of the PROTAC on the kinase activity of its target.

-

Principle: The Adapta™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassay that measures the amount of ADP produced during a kinase reaction.

-

Procedure:

-

The kinase reaction is set up with the CDK9/Cyclin T1 complex, a substrate peptide, and ATP, in the presence of various concentrations of the test compound (e.g., TB003, TB008).[10]

-

The reaction is incubated to allow for phosphorylation of the substrate.

-

A detection solution containing a europium-labeled anti-ADP antibody, an Alexa Fluor® 647-labeled ADP tracer, and EDTA (to stop the kinase reaction) is added.[10]

-

The amount of ADP produced is inversely proportional to the TR-FRET signal. The IC50 value is determined by plotting the TR-FRET signal against the compound concentration.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by CDK9 degradation and the general experimental workflows for characterizing a PROTAC CDK9 degrader.

Caption: Mechanism of action for a PROTAC CDK9 degrader.

Caption: General experimental workflow for PROTAC CDK9 degrader characterization.

References

- 1. Discovery of Wogonin-based PROTACs against CDK9 and capable of achieving antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medkoo.com [medkoo.com]

- 8. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

- 10. preprints.org [preprints.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Uptake and Distribution of PROTAC CDK9 Degrader-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. PROTAC CDK9 degrader-2 is a novel heterobifunctional molecule designed to selectively target Cyclin-Dependent Kinase 9 (CDK9) for degradation.[1][2][3] CDK9 is a key transcriptional regulator whose dysregulation is implicated in various malignancies, making it a compelling target for anti-cancer therapies.[4][5][6][7][8] This degrader is composed of a ligand for CDK9, the natural product Wogonin, connected via a linker to a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] The induced proximity between CDK9 and CRBN facilitates the ubiquitination of CDK9, marking it for subsequent degradation by the proteasome.[9][10][11]

Understanding the cellular uptake and subcellular distribution of this compound is paramount for optimizing its therapeutic efficacy. This technical guide provides a comprehensive overview of the methodologies used to assess these critical parameters and presents a framework for interpreting the resulting data. While specific quantitative data for this compound is not yet publicly available, this guide offers illustrative data based on the known properties of similar PROTAC molecules.

Core Concepts in PROTAC Cellular Dynamics

The journey of a PROTAC from the extracellular space to its intracellular target is a multi-step process that significantly influences its potency and efficacy. Key stages include:

-

Cellular Uptake: The ability of the PROTAC to cross the cell membrane and accumulate intracellularly. Due to their larger size compared to traditional small molecules, PROTACs often face challenges with cell permeability.[12][13]

-

Subcellular Distribution: Once inside the cell, the PROTAC must navigate to the subcellular compartment(s) where both the target protein (CDK9) and the recruited E3 ligase (CRBN) reside. The efficacy of degradation is highly dependent on the spatial and temporal co-localization of all three components of the ternary complex (PROTAC, CDK9, and CRBN).[14][15]

-

Target Engagement and Ternary Complex Formation: The PROTAC must bind to both CDK9 and CRBN to form a productive ternary complex, which is the prerequisite for ubiquitination.[9]

Quantitative Analysis of Cellular Uptake and Distribution

Precise quantification of intracellular PROTAC concentration and its distribution is crucial for establishing structure-activity relationships and for pharmacokinetic/pharmacodynamic (PK/PD) modeling. The following tables present illustrative quantitative data for this compound, based on typical values observed for similar CRBN-recruiting PROTACs.

Table 1: Illustrative Cellular Uptake of this compound in MCF-7 Cells

| Time (hours) | Concentration (µM) | Intracellular Concentration (µM) | Uptake Ratio (Intracellular/Extracellular) |

| 1 | 1 | 0.25 | 0.25 |

| 4 | 1 | 0.85 | 0.85 |

| 12 | 1 | 1.50 | 1.50 |

| 24 | 1 | 1.45 | 1.45 |

| 1 | 10 | 2.80 | 0.28 |

| 4 | 10 | 9.50 | 0.95 |

| 12 | 10 | 16.20 | 1.62 |

| 24 | 10 | 15.80 | 1.58 |

Table 2: Illustrative Subcellular Distribution of this compound in MCF-7 Cells (after 12 hours of incubation at 1 µM)

| Cellular Fraction | Percentage of Total Intracellular PROTAC (%) |

| Cytosol | 45% |

| Nucleus | 50% |

| Mitochondria | <5% |

| Microsomes | <1% |

Note: The data presented in these tables are hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the cellular uptake and subcellular distribution of PROTACs.

Cellular Uptake Assay using Liquid Chromatography-Mass Spectrometry (LC-MS)

This method provides a direct and quantitative measurement of the intracellular concentration of a PROTAC.

Protocol:

-

Cell Culture: Plate MCF-7 cells in 6-well plates and grow to 80-90% confluency.

-

PROTAC Treatment: Treat the cells with this compound at the desired concentrations (e.g., 1 µM and 10 µM) for various time points (e.g., 1, 4, 12, 24 hours).

-

Cell Harvesting and Washing:

-

Aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular PROTAC.

-

Harvest the cells by trypsinization and count them using a hemocytometer.

-

-

Cell Lysis:

-

Pellet the cells by centrifugation.

-

Resuspend the cell pellet in a known volume of lysis buffer (e.g., RIPA buffer) containing a suitable internal standard.

-

Lyse the cells by sonication or freeze-thaw cycles.

-

-

Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the cell lysate to precipitate proteins.

-

LC-MS Analysis:

-

Centrifuge the sample to pellet the precipitated protein.

-

Analyze the supernatant containing the PROTAC and internal standard by LC-MS/MS.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of this compound.

-

Quantify the intracellular concentration of the PROTAC by comparing its peak area to that of the internal standard and the standard curve.

-

Calculate the intracellular concentration by dividing the amount of PROTAC by the total cell volume.

-

Subcellular Fractionation

This technique separates different cellular organelles, allowing for the quantification of the PROTAC in each compartment.[16][17][18]

Protocol:

-

Cell Culture and Treatment: Grow and treat MCF-7 cells with this compound as described in the cellular uptake protocol.

-

Cell Harvesting and Homogenization:

-

Harvest and wash the cells as previously described.

-

Resuspend the cell pellet in a hypotonic buffer and allow the cells to swell.

-

Homogenize the cells using a Dounce homogenizer or a similar mechanical disruption method.

-

-

Differential Centrifugation:

-

Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.

-

Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

Microsomal Fraction: Transfer the resulting supernatant to an ultracentrifuge tube and spin at a very high speed (e.g., 100,000 x g) to pellet the microsomes (endoplasmic reticulum and Golgi).

-

Cytosolic Fraction: The final supernatant contains the cytosolic components.

-

-

PROTAC Extraction and Analysis:

-

Lyse each fraction and extract the PROTAC using protein precipitation as described above.

-

Quantify the amount of PROTAC in each fraction using LC-MS/MS.

-

-

Data Analysis:

-

Determine the percentage of the total intracellular PROTAC present in each subcellular fraction.

-

Use western blotting for marker proteins of each fraction (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER) to assess the purity of the fractions.

-

NanoBRET™ Target Engagement Assay

This live-cell assay can be used to indirectly assess the intracellular availability of the PROTAC by measuring its engagement with its target protein, CDK9, or the E3 ligase, CRBN.[12][13][19][20]

Protocol:

-

Cell Line Engineering: Create a stable MCF-7 cell line expressing either CDK9 or CRBN fused to NanoLuc® luciferase.

-

Assay Setup:

-

Plate the engineered cells in a 96-well plate.

-

Add the NanoBRET™ tracer specific for either CDK9 or CRBN.

-

Add varying concentrations of this compound.

-

-

Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer.

-

Data Analysis:

-

The PROTAC will compete with the tracer for binding to the NanoLuc®-fused protein, leading to a decrease in the BRET signal.

-

Calculate the IC50 value, which represents the concentration of the PROTAC required to displace 50% of the tracer. This value is indicative of the PROTAC's ability to engage its target within the cellular environment.

-

Visualizing the PROTAC-Induced Degradation Pathway

The following diagrams illustrate the key pathways and workflows relevant to the action of this compound.

CDK9 Signaling and PROTAC Mechanism of Action

Caption: Mechanism of this compound action.

Experimental Workflow for Cellular Uptake Analysis

Caption: Workflow for quantifying PROTAC cellular uptake.

Logical Flow for Subcellular Distribution Analysis

Caption: Logical flow for determining subcellular distribution.

Conclusion

The cellular uptake and subcellular distribution of this compound are critical determinants of its biological activity. While specific data for this molecule remains to be published, the experimental frameworks and illustrative data presented in this guide provide a robust foundation for researchers in the field of targeted protein degradation. By employing quantitative techniques such as LC-MS-based uptake and fractionation studies, alongside live-cell target engagement assays like NanoBRET™, a comprehensive understanding of the cellular pharmacology of this compound can be achieved. This knowledge is indispensable for the rational design of next-generation degraders with improved therapeutic profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. allgenbio.com [allgenbio.com]

- 4. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.monash.edu [research.monash.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unraveling the Engagement of Kinases to CRBN Through a Shared Structural Motif to Optimize PROTACs Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Wogonin-based PROTACs against CDK9 and capable of achieving antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Target protein localization and its impact on PROTAC-mediated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The subcellular distribution of a protein affects its degradation by small molecule degraders (PROTACs) | MRC PPU [ppu.mrc.ac.uk]

- 16. Subcellular fractionation protocol [abcam.com]

- 17. assaygenie.com [assaygenie.com]

- 18. bitesizebio.com [bitesizebio.com]

- 19. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

The Selectivity of PROTAC CDK9 Degrader-2: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted degradation of proteins through Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation, is a high-value target in oncology due to its role in the expression of anti-apoptotic proteins and oncogenes like MYC.[1][2][3] PROTAC CDK9 degraders aim to selectively eliminate the CDK9 protein, thereby offering a powerful alternative to traditional small-molecule inhibitors. A critical parameter for the successful clinical translation of any PROTAC is its selectivity – the ability to degrade the intended target protein with minimal impact on other proteins, particularly closely related family members. This technical guide provides a comprehensive overview of the target protein selectivity of PROTAC CDK9 degraders, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

Data Presentation: Quantitative Analysis of PROTAC CDK9 Degrader Performance

The efficacy and selectivity of PROTAC CDK9 degraders are primarily assessed by their half-maximal degradation concentration (DC50) for CDK9 and the lack of degradation of other proteins, especially other CDK family members. The half-maximal inhibitory concentration (IC50) is also used to quantify the functional consequence of CDK9 degradation on cellular proliferation. Below are tables summarizing the performance of several reported PROTAC CDK9 degraders.

| Degrader | Target | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| dCDK9-202 | CDK9 | Cereblon (CRBN) | TC-71 | 3.5 | >99 | [4] |

| B03 | CDK9 | Cereblon (CRBN) | MV4-11 | 7.62 | ~100 | [5] |

| PROTAC 2 | CDK9 | Cereblon (CRBN) | MiaPaCa2 | 158 | Not Reported | [6] |

| F3 | CDK2/CDK9 | Not Specified | PC-3 | 33 (for CDK9) | Not Reported |

Table 1: Degradation Potency of Selected PROTAC CDK9 Degraders. This table highlights the DC50 and Dmax values for several PROTACs targeting CDK9 in different cancer cell lines.

| Degrader | Cell Line | IC50 (nM) | Reference |

| dCDK9-202 | TC-71 | 8.5 | [4] |

| B03 | MV4-11 | Not Reported | [5] |

| PROTAC 11c | MCF7 | 17,000 | [6] |

| F3 | PC-3 | Not Reported |

Table 2: Anti-proliferative Activity of Selected PROTAC CDK9 Degraders. This table presents the IC50 values, indicating the concentration of the degrader required to inhibit cell growth by 50%.

| Degrader | Off-Targets Assessed | Outcome | Reference |

| dCDK9-202 | CDK family proteins | Highly selective for CDK9 degradation. | [4] |

| B03 | CDK1, CDK2, CDK6, CDK7 | No significant degradation observed. | [5] |

| PROTAC (Compound 3) | CDK2, CDK5, IKKβ, Akt, FAK | Selective for CDK9 degradation. | [7] |

Table 3: Selectivity Profile of PROTAC CDK9 Degraders Against Off-Target Kinases. This table summarizes the selectivity of various CDK9 degraders against other kinases, demonstrating their specificity for CDK9.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Experimental Protocols

Western Blotting for Determination of DC50

This protocol is used to determine the concentration of a PROTAC degrader required to reduce the cellular level of the target protein by 50%.

a. Cell Culture and Treatment:

-

Seed cancer cells (e.g., MV4-11, TC-71) in 6-well plates and allow them to adhere and grow to 70-80% confluency.

-

Prepare a serial dilution of the PROTAC CDK9 degrader in complete cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a DMSO-only control.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of the degrader or DMSO.

-

Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

b. Cell Lysis and Protein Quantification:

-

After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

-

Incubate the lysates on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant (containing the soluble proteins) to new tubes.

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

c. SDS-PAGE and Protein Transfer:

-

Normalize the protein concentration of all samples with lysis buffer and add 4x Laemmli sample buffer.

-

Boil the samples at 95°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

d. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for CDK9 (e.g., rabbit anti-CDK9) overnight at 4°C with gentle agitation.[8] A loading control antibody (e.g., mouse anti-GAPDH or β-actin) should also be used.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG and anti-mouse IgG) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

e. Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.

-

Capture the chemiluminescent signal using a digital imager or X-ray film.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the CDK9 band intensity to the corresponding loading control band intensity.

-

Plot the normalized CDK9 levels against the logarithm of the degrader concentration and fit the data to a four-parameter logistic curve to determine the DC50 value.

Quantitative Mass Spectrometry for Proteome-wide Selectivity Profiling

This protocol outlines a Tandem Mass Tag (TMT)-based quantitative proteomics approach to assess the global selectivity of a PROTAC CDK9 degrader.[9]

a. Sample Preparation:

-

Culture cells and treat them with the PROTAC CDK9 degrader at a fixed concentration (e.g., 10x DC50) and a DMSO control in biological triplicates.

-

Lyse the cells, extract proteins, and quantify the protein concentration as described in the Western blotting protocol.

-

Take an equal amount of protein (e.g., 100 µg) from each sample.

b. Protein Digestion and TMT Labeling:

-

Reduce the disulfide bonds in the proteins with dithiothreitol (DTT) and alkylate the cysteines with iodoacetamide.

-

Digest the proteins into peptides overnight using sequencing-grade trypsin.

-

Label the peptides from each sample with a unique TMT isobaric tag according to the manufacturer's protocol.

-

Combine the TMT-labeled peptide samples into a single tube.

c. Peptide Fractionation and LC-MS/MS Analysis:

-

Desalt the combined peptide mixture using a C18 solid-phase extraction cartridge.

-

Fractionate the peptides using high-pH reversed-phase liquid chromatography to reduce sample complexity.

-

Analyze each fraction by nano-liquid chromatography coupled to a high-resolution Orbitrap mass spectrometer.

-

The mass spectrometer should be operated in a data-dependent acquisition mode, with MS1 scans for peptide precursor ions and MS2/MS3 scans for fragmentation and reporter ion quantification.[10]

d. Data Analysis:

-

Process the raw mass spectrometry data using a software suite like Proteome Discoverer or MaxQuant.

-

Search the data against a human protein database to identify peptides and proteins.

-

Quantify the relative abundance of proteins across the different conditions based on the TMT reporter ion intensities.

-

Perform statistical analysis to identify proteins that show a significant change in abundance upon treatment with the PROTAC degrader compared to the DMSO control.

-

Generate volcano plots to visualize the proteins that are significantly up- or down-regulated. The on-target degradation of CDK9 should be clearly visible, while the absence of significant changes in other proteins indicates high selectivity.

Conclusion

The selectivity of PROTAC CDK9 degraders is a cornerstone of their therapeutic potential. Through a combination of rigorous quantitative analysis and detailed experimental protocols, researchers can thoroughly characterize the on-target and off-target effects of these novel therapeutic agents. The data presented and the methodologies described in this guide provide a framework for the systematic evaluation of PROTAC CDK9 degrader selectivity, a critical step in the journey from discovery to clinical application. The continued development of highly selective CDK9 degraders holds immense promise for the treatment of various cancers and other diseases driven by transcriptional dysregulation.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 10. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]

The Rise of PROTAC CDK9 Degraders: A Technical Guide to the Intellectual Property and Core Science

For Researchers, Scientists, and Drug Development Professionals

The targeted degradation of Cyclin-Dependent Kinase 9 (CDK9) using Proteolysis Targeting Chimeras (PROTACs) represents a promising new frontier in cancer therapy. CDK9 is a key regulator of transcriptional elongation, and its dysregulation is implicated in various malignancies. Unlike traditional inhibitors, PROTACs mediate the destruction of the entire target protein, offering the potential for a more profound and durable therapeutic effect. This in-depth technical guide explores the intellectual property landscape and the core scientific methodologies underpinning the development of PROTAC CDK9 degraders, with a focus on publicly available information.

Intellectual Property Landscape: Key Patents and Innovations

The intellectual property surrounding PROTAC CDK9 degraders is rapidly evolving. While a comprehensive patent search for a specific, non-publicly defined molecule like "PROTAC CDK9 degrader-2" is challenging, analysis of public documents reveals key players and inventive steps.

A significant patent application in this space is WO2024178067A1 , titled "Chimeric degraders of cyclin-dependent kinase 9 and uses thereof." This application describes novel bifunctional compounds designed to bind to both CDK9 and an E3 ubiquitin ligase, thereby inducing the degradation of CDK9. The core claims of this patent application revolve around the general structure of the PROTACs, encompassing a CDK9 binding moiety, a linker, and an E3 ligase binding moiety.

While a direct and exhaustive list of patents for a molecule ambiguously named "this compound" is not publicly available, research from academic institutions like China Pharmaceutical University has been notable in this field. Their work has led to the development of various CDK9 degraders, including flavonoid-based and wogonin-based PROTACs, which are likely protected by a portfolio of patents.

Core Molecules and Their Quantitative Data

Several distinct PROTAC CDK9 degraders have been described in scientific literature, each with unique characteristics. The following tables summarize the key quantitative data for some of these pioneering molecules.

| Compound | Description | Target | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |

| dCDK9-202 | Highly potent and selective PROTAC CDK9 degrader | CDK9 | Not specified | 3.5 nM | >99% | TC-71 | Ma L, et al. J Med Chem. 2025 |

| Compound 11c | Wogonin-based PROTAC | CDK9 | Pomalidomide (CRBN) | Not specified | Not specified | MCF-7 | Bian J, et al. Bioorg Chem. 2018 |

| Compound | IC50 (Cell Viability) | Cell Line | Reference |

| dCDK9-202 | 8.5 nM | TC-71 | Ma L, et al. J Med Chem. 2025 |

| Compound 11c | 17 μM | MCF-7 | Bian J, et al. Bioorg Chem. 2018 |

Signaling Pathways and Mechanism of Action

PROTAC CDK9 degraders operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The following diagram illustrates the general mechanism of action.

Caption: General mechanism of action for a PROTAC CDK9 degrader.

CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex. By phosphorylating the C-terminal domain of RNA Polymerase II, CDK9 facilitates transcriptional elongation of many genes, including key oncogenes like MYC. Degradation of CDK9 leads to the suppression of this process.

Caption: Simplified signaling pathway of CDK9 in transcriptional regulation.

Experimental Protocols: A Guide to Core Methodologies

The development and characterization of PROTAC CDK9 degraders involve a series of key experiments. The following provides a generalized overview of these essential protocols based on published methodologies.

Synthesis of PROTAC CDK9 Degraders

The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of the CDK9 ligand, the E3 ligase ligand, and the linker, followed by their conjugation.

Caption: Generalized workflow for the synthesis of a PROTAC molecule.

General Protocol:

-

Synthesis of Building Blocks: The CDK9 binding moiety (e.g., a derivative of a known CDK9 inhibitor like wogonin), the E3 ligase ligand (e.g., pomalidomide or a VHL ligand), and a linker of desired length and composition are synthesized separately.

-

Conjugation: The building blocks are covalently linked, often in a stepwise manner. For instance, the CDK9 ligand is first attached to the linker, and the resulting intermediate is then conjugated to the E3 ligase ligand.

-

Purification: The final PROTAC molecule is purified to a high degree using techniques such as High-Performance Liquid Chromatography (HPLC).

-

Characterization: The structure and purity of the final compound are confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Degradation Assays

Western Blotting: This is the most common method to assess the degradation of the target protein.

-

Cell Culture and Treatment: Cancer cell lines (e.g., MCF-7, TC-71) are cultured and then treated with varying concentrations of the PROTAC CDK9 degrader for a specified period (e.g., 24 hours).

-

Cell Lysis: The cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using Sodium Dodecyl-Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for CDK9, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.

-

Detection: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of CDK9 degradation.

Cell Viability Assays

To determine the anti-proliferative effect of the PROTAC CDK9 degraders, cell viability assays are performed.

MTT or CellTiter-Glo® Assay:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the PROTAC degrader for a set period (e.g., 72 hours).

-

Reagent Addition: MTT reagent or CellTiter-Glo® reagent is added to each well.

-

Signal Measurement: For MTT, the resulting formazan crystals are dissolved, and the absorbance is measured. For CellTiter-Glo®, the luminescence is measured.

-

Data Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

In Vivo Efficacy Studies

The anti-tumor activity of a PROTAC CDK9 degrader is evaluated in animal models.

Xenograft Mouse Model:

-

Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

-

Tumor Growth: The tumors are allowed to grow to a certain size.

-

Treatment: The mice are then treated with the PROTAC CDK9 degrader (e.g., via intravenous or intraperitoneal injection) or a vehicle control according to a specific dosing schedule.

-

Monitoring: Tumor volume and the body weight of the mice are monitored regularly.

-

Endpoint Analysis: At the end of the study, the tumors are excised and weighed. The extent of tumor growth inhibition is calculated.

This guide provides a foundational understanding of the intellectual property and scientific principles driving the development of PROTAC CDK9 degraders. As this exciting field continues to advance, the methodologies and molecular entities described herein will undoubtedly be refined and expanded upon, paving the way for novel and effective cancer therapies.

Methodological & Application

Application Notes and Protocols for PROTAC CDK9 Degrader-2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC CDK9 degrader-2, also identified as compound 11c, is a potent and selective degrader of Cyclin-Dependent Kinase 9 (CDK9) based on Proteolysis Targeting Chimera (PROTAC) technology.[1][2] This molecule utilizes the natural product Wogonin as the CDK9-binding ligand, which is connected via a linker to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] By inducing the proximity of CDK9 to the E3 ligase, this compound triggers the ubiquitination and subsequent proteasomal degradation of CDK9.[1][2]

CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which plays a pivotal role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II. Dysregulation of CDK9 activity is implicated in various cancers, making it a compelling therapeutic target. The degradation of CDK9 offers a novel therapeutic strategy compared to traditional inhibition, as it can eliminate both the enzymatic and scaffolding functions of the protein. Downstream effects of CDK9 degradation include the suppression of key anti-apoptotic proteins like Mcl-1 and the disruption of oncogenic transcription programs, such as those driven by MYC.[1]

These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing CDK9 degradation and evaluating its effects on cell viability.

Data Presentation

Table 1: In Vitro Activity of this compound and other CDK9 Degraders

| Compound | Cell Line | Assay Type | Value | Reference |

| This compound (11c) | MCF-7 | Cell Proliferation (IC50) | 17 µM (72h) | [1][2] |

| This compound (11c) | L02 | Cell Proliferation (IC50) | > 100 µM | [1][2] |

| dCDK9-202 | TC-71 | CDK9 Degradation (DC50) | 3.5 nM | [3][4] |

| dCDK9-202 | TC-71 | Cell Growth Inhibition (IC50) | 8.5 nM | [3][4] |

| B03 | MV4-11 | CDK9 Degradation (DC50) | 7.62 nM | [5] |

| THAL-SNS-032 | MOLT4 | Cell Proliferation (IC50) | 50 nM | [6] |

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the CDK9 signaling pathway and a general experimental workflow for evaluating this compound.

Caption: CDK9 Signaling and PROTAC Mechanism of Action.

Caption: Experimental Workflow for PROTAC Evaluation.

Experimental Protocols

Cell Culture and Treatment

This protocol is a general guideline and should be optimized for specific cell lines. The example below uses the MCF-7 breast cancer cell line.

Materials:

-

MCF-7 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound (stock solution in DMSO)

-

Cell culture plates (6-well and 96-well)

Procedure:

-

Cell Maintenance: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: For protein analysis (Western Blot), seed 5 x 10^5 cells per well in 6-well plates. For cell viability assays, seed 5,000-10,000 cells per well in 96-well plates. Allow cells to adhere overnight.

-

Preparation of PROTAC Solutions: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). On the day of the experiment, prepare serial dilutions in the complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity.

-

Treatment:

-

For Degradation Studies: Treat cells with increasing concentrations of this compound (e.g., 1 µM to 30 µM) for a fixed time point (e.g., 24 hours).[1][2]

-

For Time-Course Studies: Treat cells with a fixed concentration of the degrader and harvest at different time points (e.g., 2, 4, 8, 12, 24 hours).

-

For Cell Viability Studies: Treat cells with a range of concentrations for a longer duration (e.g., 72 hours).[1][2]

-

-

Controls: Include a vehicle control (DMSO-treated cells) in all experiments. For degradation experiments, a negative control PROTAC (if available) that does not bind the E3 ligase can be used.

Western Blot Analysis for CDK9 Degradation

This protocol outlines the steps to quantify the degradation of CDK9 and its downstream target Mcl-1.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-CDK9, anti-Mcl-1, and anti-β-actin) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of CDK9 and Mcl-1 bands to the loading control (β-actin).

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on cell proliferation and viability.

Materials:

-

Cells seeded and treated in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Treatment: Seed and treat cells with various concentrations of this compound in a 96-well plate as described in Protocol 1. Include wells with medium only as a blank control. Incubate for the desired period (e.g., 72 hours).

-

Addition of MTT: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9]

-

Solubilization of Formazan: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[10] Mix gently by pipetting or shaking.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the cell viability against the logarithm of the degrader concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

The provided protocols offer a comprehensive framework for the in vitro characterization of this compound. These methods will enable researchers to reliably assess its ability to induce CDK9 degradation and to quantify its impact on cancer cell viability. Adherence to these detailed procedures will facilitate the generation of robust and reproducible data, which is crucial for the evaluation of this promising therapeutic agent.

References

- 1. OUH - Protocols [ous-research.no]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medkoo.com [medkoo.com]

- 5. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CDK9 (C12F7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 8. Mcl-1 Antibody | Cell Signaling Technology [cellsignal.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for PROTAC CDK9 Degrader-2 in Triple-Negative Breast Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-Negative Breast Cancer (TNBC) is a particularly aggressive subtype of breast cancer with limited targeted therapeutic options.[1][2][3] A promising strategy involves targeting the transcriptional machinery on which these cancer cells are highly dependent.[4][5] Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator that, in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb).[6] This complex phosphorylates RNA Polymerase II, promoting the transcription of anti-apoptotic proteins and oncogenes such as MYC and MCL-1, which are crucial for the survival and proliferation of TNBC cells.[2][6][7]

Proteolysis-targeting chimeras (PROTACs) are novel therapeutic agents that induce the degradation of specific proteins via the ubiquitin-proteasome system.[8][9] A PROTAC CDK9 degrader, herein referred to as PROTAC CDK9 degrader-2, offers a potential therapeutic advantage over traditional inhibitors by eliminating the CDK9 protein, thereby blocking both its kinase-dependent and -independent functions. This document provides an overview of the application of a specific PROTAC CDK9 degrader, compound 29, in TNBC research, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Mechanism of Action

This compound is a hetero-bifunctional molecule designed to simultaneously bind to CDK9 and an E3 ubiquitin ligase. This binding facilitates the formation of a ternary complex, leading to the ubiquitination of CDK9 and its subsequent degradation by the proteasome. The degradation of CDK9 leads to the downregulation of its downstream targets, including c-Myc and MCL-1, which in turn inhibits cell proliferation and induces apoptosis in TNBC cells.[1][3]

Signaling Pathway

References

- 1. Discovery of a Potent, selective and orally bioavailable CDK9 degrader for targeting transcription regulation in Triple-Negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of the CDK9–cyclin T1 protein–protein interaction as a new approach against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Selective inhibition of CDK9 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 6. oncotarget.com [oncotarget.com]

- 7. Inhibition of cyclin dependent kinase 9 by dinaciclib suppresses cyclin B1 expression and tumor growth in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Proteolysis Targeting Chimera (PROTAC) as a promising novel therapeutic modality for the treatment of triple-negative breast cancer (TNBC) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for PROTAC-Mediated Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that block a protein's function, PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to induce the degradation of a specific protein of interest (POI).[1][3][4] This unique mechanism of action presents both exciting opportunities and distinct challenges for drug development.

A typical PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5][6][7] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase is a critical first step, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2][][9]

Robust and rigorous experimental design is paramount to successfully developing and characterizing PROTACs. This document provides detailed application notes and protocols for the key experiments required to evaluate PROTAC efficacy, from initial ternary complex formation to final protein degradation and selectivity profiling.

Signaling Pathway of PROTAC-Mediated Degradation

The mechanism of action for PROTACs involves a series of orchestrated molecular events that hijack the cell's ubiquitin-proteasome system. The process begins with the PROTAC molecule simultaneously binding to both the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[2][] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3][10]

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Characterization

A systematic and multi-faceted experimental approach is crucial for the successful development and validation of PROTACs. The workflow should encompass a series of assays to confirm each step of the PROTAC's mechanism of action, from target engagement to cellular degradation and selectivity.

Caption: A typical experimental workflow for PROTAC characterization.

Key Experiments and Protocols

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[] Several biophysical and cellular assays can be employed to characterize the formation and stability of this complex.

a) Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic and affinity data for both binary and ternary complex formation.[][11]

Protocol: SPR for Ternary Complex Characterization

-

Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip surface.

-

Binary Interaction (PROTAC-E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD).

-

Binary Interaction (PROTAC-POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine its binding affinity.

-

Ternary Complex Formation: Inject a constant concentration of the POI mixed with varying concentrations of the PROTAC over the immobilized E3 ligase.

-

Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants for the ternary complex. A "hook effect," a bell-shaped curve, may be observed, which is characteristic of ternary complex formation.[11][12]

b) NanoBRET™ Ternary Complex Assay

This live-cell assay measures the proximity of the POI and the E3 ligase within the cell, providing a direct readout of ternary complex formation.[2][9]

Protocol: NanoBRET™ Ternary Complex Assay

-

Cell Line Preparation: Use a cell line endogenously expressing the POI tagged with HiBiT. Co-express a HaloTag® fusion of the E3 ligase (e.g., VHL or CRBN).[2]

-

Cell Plating: Plate the cells in a white, 96-well plate.

-

Reagent Addition: Add the HaloTag® NanoBRET™ 618 Ligand and the Nano-Glo® Vivazine™ Substrate to the cells.

-

PROTAC Treatment: Add the PROTAC at various concentrations to the wells.

-

Signal Detection: Measure the donor (NanoLuc®) and acceptor (HaloTag®) signals using a luminometer.

-